7-Ethynyl-1-methyl-1H-indole 7-Ethynyl-1-methyl-1H-indole
Brand Name: Vulcanchem
CAS No.: 1075192-79-8
VCID: VC2773760
InChI: InChI=1S/C11H9N/c1-3-9-5-4-6-10-7-8-12(2)11(9)10/h1,4-8H,2H3
SMILES: CN1C=CC2=C1C(=CC=C2)C#C
Molecular Formula: C11H9N
Molecular Weight: 155.2 g/mol

7-Ethynyl-1-methyl-1H-indole

CAS No.: 1075192-79-8

Cat. No.: VC2773760

Molecular Formula: C11H9N

Molecular Weight: 155.2 g/mol

* For research use only. Not for human or veterinary use.

7-Ethynyl-1-methyl-1H-indole - 1075192-79-8

Specification

CAS No. 1075192-79-8
Molecular Formula C11H9N
Molecular Weight 155.2 g/mol
IUPAC Name 7-ethynyl-1-methylindole
Standard InChI InChI=1S/C11H9N/c1-3-9-5-4-6-10-7-8-12(2)11(9)10/h1,4-8H,2H3
Standard InChI Key ZPCWUIBNQYWASY-UHFFFAOYSA-N
SMILES CN1C=CC2=C1C(=CC=C2)C#C
Canonical SMILES CN1C=CC2=C1C(=CC=C2)C#C

Introduction

Chemical Structure and Properties

7-Ethynyl-1-methyl-1H-indole is characterized by its distinct molecular structure featuring an indole core with specific substitutions. The indole framework consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, with modifications at two key positions.

Basic Identification and Physical Properties

PropertyValueSource
CAS Registry Number1075192-79-8
Molecular FormulaC₁₁H₉N
Molecular Weight155.20 g/mol
IUPAC Name7-ethynyl-1-methylindole
Standard InChIInChI=1S/C11H9N/c1-3-9-5-4-6-11-10(9)7-8-12(11)2/h1,4-8H,2H3
Standard InChIKeyPNZZOZSXJRWAOF-UHFFFAOYSA-N
SMILESCN1C=CC2=C(C=CC=C21)C#C
Physical StateSolid (inferred from similar compounds)-

The structure features a methyl group bonded to the nitrogen at position 1 and an ethynyl group (C≡CH) at position 7 of the indole ring system. The ethynyl group introduces an sp-hybridized carbon, creating a linear geometry at this position that extends the π-electron system of the molecule.

Structural Comparison with Related Indole Derivatives

To better understand the unique properties of 7-Ethynyl-1-methyl-1H-indole, it's valuable to compare its structure with related ethynyl-substituted indole derivatives:

CompoundPosition of Ethynyl GroupCAS NumberReference
3-Ethynyl-1-methyl-1H-indolePosition 385094-88-8
4-Ethynyl-1-methyl-1H-indolePosition 4959918-24-2
5-Ethynyl-1-methyl-1H-indolePosition 561640-21-9
6-Ethynyl-1-methyl-1H-indolePosition 61816951-00-4
7-Ethynyl-1-methyl-1H-indolePosition 71075192-79-8

The position of the ethynyl group significantly influences the electronic properties, reactivity, and potential biological activities of these compounds. The 7-position substitution creates a unique electronic distribution that differentiates 7-Ethynyl-1-methyl-1H-indole from its positional isomers.

Chemical Reactivity and Properties

The reactivity of 7-Ethynyl-1-methyl-1H-indole is influenced by both the indole core and the ethynyl substituent.

Indole Core Reactivity

The indole framework typically exhibits:

  • Nucleophilicity at the C-3 position

  • Susceptibility to electrophilic substitution reactions

  • Aromatic character and resonance stabilization

Ethynyl Group Reactivity

The terminal alkyne functionality enables:

  • Click chemistry applications (copper-catalyzed azide-alkyne cycloadditions)

  • Metal-catalyzed coupling reactions

  • Hydration, hydrogenation, and addition reactions

  • π-stacking interactions with aromatic residues in proteins

As noted for similar compounds: "The ethynyl group enhances π-stacking interactions with aromatic residues in proteins, potentially influencing binding affinities".

Analytical Characterization

NMR Spectroscopy

Expected characteristic signals:

  • ¹H NMR: Terminal alkyne proton (≈ 3.0-3.5 ppm), N-methyl protons (≈ 3.7-3.8 ppm), aromatic protons (≈ 6.5-7.7 ppm)

  • ¹³C NMR: Terminal alkyne carbons (≈ 75-85 ppm), N-methyl carbon (≈ 30-35 ppm), aromatic carbons (≈ 100-140 ppm)

Infrared Spectroscopy

Expected characteristic bands:

  • C≡C stretching vibration (≈ 2100-2200 cm⁻¹)

  • C-H stretching of terminal alkyne (≈ 3300 cm⁻¹)

  • Aromatic C-H stretching (≈ 3000-3100 cm⁻¹)

  • N-CH₃ stretching (≈ 2800-2900 cm⁻¹)

Mass Spectrometry

Expected features:

  • Molecular ion at m/z 155 (corresponding to C₁₁H₉N)

  • Potential fragmentation patterns involving loss of the methyl group or cleavage of the ethynyl group

SupplierProduct CodeQuantityPrice (USD)Purity
Matrix Scientific194438-2.500g2.500g$1,980.0095%
EnamineVarious sizes0.05g-10.0g$827.00-$4,236.00Not specified

Commercial availability suggests potential research interest in this compound, despite its relatively high cost.

Current Research and Future Perspectives

Research Trends

Current research involving ethynyl-indole derivatives focuses on:

  • Development of novel anticancer agents

  • Synthesis of new heterocyclic compounds using the ethynyl group as a reactive handle

  • Investigation of structure-activity relationships in biological systems

  • Application in click chemistry for bioconjugation

Future Research Directions

Potential future research directions for 7-Ethynyl-1-methyl-1H-indole may include:

  • Systematic evaluation of biological activities across different cancer cell lines

  • Development of structure-activity relationships by comparing with other positional isomers

  • Exploration as a building block for creating complex molecular architectures

  • Investigation of metal-binding properties for potential catalytic applications

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